molecular formula C20H22N4O4S2 B2438367 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 1251565-94-2

2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B2438367
CAS No.: 1251565-94-2
M. Wt: 446.54
InChI Key: UTSCGMJAKFWGGR-UHFFFAOYSA-N
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Description

2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a complex organic molecule with potential biological activities. It incorporates a benzothiazole moiety and an oxadiazole structure, both of which are known for their pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H22FN5O2S2 , with a molecular weight of 483.58 g/mol . The structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H22FN5O2S2
Molecular Weight483.58 g/mol
PurityTypically 95%

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-oxadiazole and benzothiazole moieties exhibit significant anticancer activity. For instance, derivatives featuring these structures have shown promising results against various cancer cell lines.

Case Study: Anticancer Evaluation

In a study evaluating a series of compounds similar to the target molecule, it was found that the presence of the thiazole ring significantly enhances cytotoxic activity. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutic agents such as doxorubicin. Specifically:

  • Compound A (related structure): IC50 = 1.61 µg/mL
  • Compound B (related structure): IC50 = 1.98 µg/mL

These results suggest that modifications in the benzothiazole structure can lead to enhanced anticancer efficacy .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Research indicates that derivatives with similar scaffolds exhibit varying degrees of antibacterial and antifungal activities.

In Vitro Studies

In vitro tests demonstrated that certain derivatives showed minimal inhibitory concentrations (MICs) effective against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

These findings highlight the potential of benzothiazole and oxadiazole derivatives in developing new antimicrobial agents .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : Compounds containing oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that could protect normal cells from oxidative stress during treatment.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and oxadiazole structures exhibit significant antimicrobial activity. For instance:

  • Antifungal Activity: Compounds similar to this target have shown effective inhibition against fungal strains such as Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL.
CompoundTarget OrganismMIC (µg/mL)
1Staphylococcus aureus0.25
2Escherichia coli1
3Candida albicans4

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

  • MCF-7 Breast Cancer Cells: Preliminary tests indicated an IC50 value of approximately 165 µM, suggesting moderate cytotoxicity.

Related studies have reported that derivatives of benzothiazole exhibit cytotoxicity across multiple cancer cell lines, including prostate and ovarian cancer cells.

Study 1: Synthesis and Antifungal Evaluation

A study published in MDPI synthesized a series of benzamide derivatives containing oxadiazole and evaluated their antifungal activity. Several derivatives exhibited higher efficacy than traditional agents, indicating the potential of oxadiazole-containing compounds in antifungal therapy .

Study 2: Antitumor Activity Assessment

An investigation into the antitumor properties of benzothiazole derivatives revealed significant inhibitory effects on various cancer cell lines. The findings suggest that modifications in the benzothiazole structure can enhance biological activity and selectivity towards certain types of cancer cells .

Potential Applications

Given its promising biological activities, the compound may find applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer agents.
  • Agricultural Chemistry: Potential use in formulating new antifungal agents for crop protection.

Properties

IUPAC Name

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c25-18(24-9-7-20(8-10-24)26-11-12-27-20)13-29-19-23-22-16(28-19)5-6-17-21-14-3-1-2-4-15(14)30-17/h1-4H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSCGMJAKFWGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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